molecular formula C7H9NO3 B061105 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione CAS No. 190078-92-3

3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione

Cat. No. B061105
M. Wt: 155.15 g/mol
InChI Key: DPHIXPMOZQIUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione, also known as DMAD, is a highly reactive, electron-deficient dienophile that is widely used in organic synthesis. It is a cyclic compound that contains a cyclobutene ring, a methoxy group, and a dimethylamino group. DMAD is a versatile reagent that can be used in a variety of reactions, including Diels-Alder reactions, Michael additions, and cycloadditions.

Scientific Research Applications

3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has a wide range of scientific research applications, including as a reagent in organic synthesis, as a probe for studying chemical reactions, and as a building block for the synthesis of complex molecules. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has been used in the synthesis of natural products, pharmaceuticals, and materials. It has also been used in the development of new synthetic methodologies and in the study of reaction mechanisms.

Mechanism Of Action

3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is a highly reactive dienophile that undergoes cycloaddition reactions with dienes and other electron-rich species. The reaction proceeds through a concerted mechanism, in which the diene and the dienophile combine in a single step to form a cyclic intermediate. The reaction is highly exothermic and can be used to generate a variety of complex products.

Biochemical And Physiological Effects

3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cells and organisms. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has been used in the development of new cancer therapies, as it can induce cell death in cancer cells. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione has also been used in the study of neuronal signaling, as it can modulate the activity of certain ion channels.

Advantages And Limitations For Lab Experiments

3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is a versatile reagent that can be used in a variety of reactions. It is highly reactive and can be used in both inter- and intramolecular reactions. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is also relatively easy to synthesize and purify. However, 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione is highly reactive and can be difficult to handle. It can also be toxic to certain cells and organisms, which limits its use in certain applications.

Future Directions

There are many potential future directions for the study and use of 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione. One area of research is the development of new synthetic methodologies using 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione as a reagent. 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can also be used in the synthesis of new materials with unique properties. Another area of research is the study of the mechanism of action of 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione and its derivatives. This could lead to the development of new therapies for diseases such as cancer and neurological disorders. Finally, 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione could be used as a probe for studying chemical reactions and as a building block for the synthesis of complex molecules.

Synthesis Methods

3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can be synthesized by the reaction of dimethylamine with 2-methoxy-1,3-butadiene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction between the diene and the dienophile, followed by elimination of the Lewis acid to form the cyclobutene ring. The resulting 3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione can be purified by distillation or chromatography.

properties

IUPAC Name

3-(dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8(2)4-5(9)6(10)7(4)11-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHIXPMOZQIUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)C1=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-4-methoxycyclobut-3-ene-1,2-dione

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